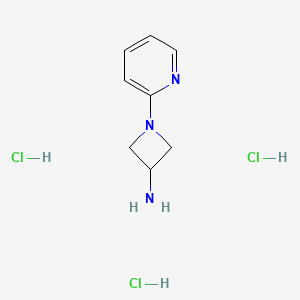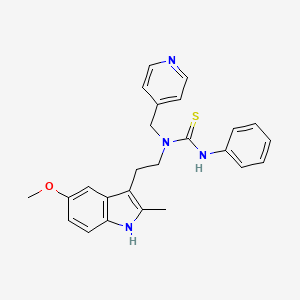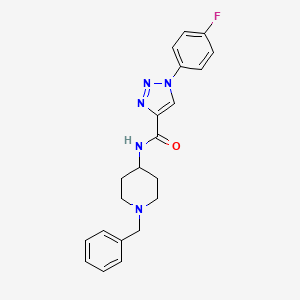
3-(furan-2-yl)-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(furan-2-yl)-1H-pyrazol-5-ol is a heterocyclic compound that features both furan and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities. The furan ring is known for its reactivity and presence in various bioactive molecules, while the pyrazole ring is a common motif in pharmaceuticals.
Métodos De Preparación
The synthesis of 3-(furan-2-yl)-1H-pyrazol-5-ol typically involves the condensation of furan derivatives with pyrazole precursors. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxamides with furan-2-carbaldehyde under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Análisis De Reacciones Químicas
3-(furan-2-yl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial agent against various bacterial strains.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The biological activity of 3-(furan-2-yl)-1H-pyrazol-5-ol is attributed to its ability to interact with various molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The furan ring’s reactivity allows it to form covalent bonds with nucleophilic residues in proteins, while the pyrazole ring can engage in hydrogen bonding and π-π interactions .
Comparación Con Compuestos Similares
Similar compounds to 3-(furan-2-yl)-1H-pyrazol-5-ol include:
3-(furan-2-yl)pyrazol-4-yl chalcones: These compounds also feature furan and pyrazole rings and have shown potential anticancer activity.
Ethyl 3-(furan-2-yl)propanoate: This compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Compared to these compounds, this compound is unique due to its specific combination of furan and pyrazole rings, which confer distinct reactivity and biological activity.
Propiedades
Número CAS |
467248-38-0; 61928-41-4 |
|---|---|
Fórmula molecular |
C7H6N2O2 |
Peso molecular |
150.137 |
Nombre IUPAC |
5-(furan-2-yl)-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C7H6N2O2/c10-7-4-5(8-9-7)6-2-1-3-11-6/h1-4H,(H2,8,9,10) |
Clave InChI |
JUGKNVFOSHLNDB-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=CC(=O)NN2 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2942375.png)
![(3-((5-fluoro-2-methylphenyl)carbamoyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl acetate](/img/structure/B2942377.png)
![methyl 3-carbamoyl-2-(2-oxo-2H-chromene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2942378.png)
![N-[2,2-Bis(furan-2-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2942379.png)
![N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2942380.png)


![(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2942384.png)

![4-methoxy-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2942386.png)
